molecular formula C14H21BN2O3 B13925455 N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

Cat. No.: B13925455
M. Wt: 276.14 g/mol
InChI Key: WRCAQVWBGKMUBA-UHFFFAOYSA-N
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Description

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester is formed by reacting a suitable boronic acid with pinacol in the presence of a dehydrating agent.

    Coupling Reaction: The boronate ester is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C14H21BN2O3/c1-9-10(7-8-11(17-9)12(18)16-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3,(H,16,18)

InChI Key

WRCAQVWBGKMUBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)NC)C

Origin of Product

United States

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